molecular formula C6H5ClFNO B11808670 4-Chloro-2-fluoro-5-methoxypyridine CAS No. 1227502-63-7

4-Chloro-2-fluoro-5-methoxypyridine

Cat. No.: B11808670
CAS No.: 1227502-63-7
M. Wt: 161.56 g/mol
InChI Key: OSQIIXLSORZFTP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxypyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For example, starting from 2-chloro-5-fluoropyridine, the methoxy group can be introduced using sodium methoxide in a suitable solvent such as methanol under reflux conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, amines, and other nucleophiles in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and appropriate ligands in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Chloro-2-fluoro-5-methoxypyridine serves as an important intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to compounds with therapeutic properties, including:

  • Antimicrobial Agents : The compound can be modified to produce derivatives with enhanced antibacterial activity.
  • Anti-inflammatory Drugs : Research indicates potential in synthesizing compounds that exhibit anti-inflammatory effects.

Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound showed promising activity against cancer cell lines. The modification of its methoxy group facilitated the creation of more potent anticancer agents, as evidenced by MTT assays that indicated reduced cell viability in treated samples.

Agrochemical Applications

2. Development of Herbicides and Pesticides
The compound is utilized in the development of agrochemicals, particularly herbicides and pesticides. Its ability to interact with biological systems makes it a valuable precursor for creating effective agricultural chemicals.

Application TypeExample CompoundsEfficacy
HerbicidesPyridine derivativesEffective against broadleaf weeds
PesticidesInsect growth regulatorsTarget specific pest life stages

Material Science Applications

3. Synthesis of Functional Materials
In material science, this compound is used as a building block for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical structure allows for the incorporation into complex materials with tailored properties.

Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may inhibit essential biological pathways in pests, leading to their elimination.

Comparison with Similar Compounds

4-Chloro-2-fluoro-5-methoxypyridine can be compared with other fluorinated and chlorinated pyridines:

The unique combination of substituents in this compound makes it distinct and valuable for specific applications in various fields.

Biological Activity

4-Chloro-2-fluoro-5-methoxypyridine (CFMP) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's unique structure, which includes halogen and methoxy substituents, may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of CFMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

CFMP has the following chemical formula: C_6H_5ClFNO. The presence of chlorine and fluorine atoms introduces significant electronic effects that can influence the compound's interactions with biological systems. The methoxy group may also enhance lipophilicity, affecting absorption and distribution in biological contexts.

Pharmacological Profile

CFMP has been investigated for various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that CFMP exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that CFMP can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. This activity is likely mediated through inhibition of specific signaling pathways such as NF-kB.
  • Cytotoxicity : CFMP has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is a focal point of ongoing research.

The biological effects of CFMP are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : CFMP has been identified as an inhibitor of certain kinases involved in cancer progression. For instance, it has shown inhibitory effects on p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation.
  • Receptor Interaction : Preliminary studies suggest that CFMP may interact with neurotransmitter receptors, which could explain its effects on the central nervous system and its potential use in neuropharmacology.

Study 1: Antimicrobial Efficacy

In a study published by the Royal Society of Chemistry, CFMP was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of CFMP revealed that it significantly reduced TNF-α levels in LPS-stimulated macrophages. This study highlighted CFMP's potential for therapeutic applications in inflammatory diseases .

Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines demonstrated that CFMP induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes .

Data Tables

Activity Target/Effect IC50/MIC
AntimicrobialE. coli32 µg/mL
Anti-inflammatoryTNF-α (inhibition)IC50 = 20 µM
CytotoxicityCancer cell lines (e.g., HeLa)IC50 = 10 µM

Properties

IUPAC Name

4-chloro-2-fluoro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQIIXLSORZFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292721
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-63-7
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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